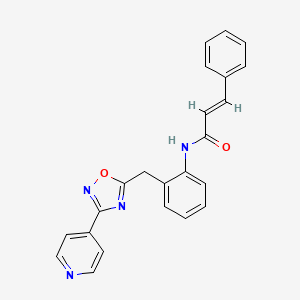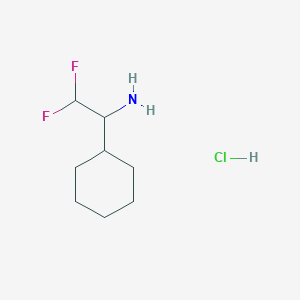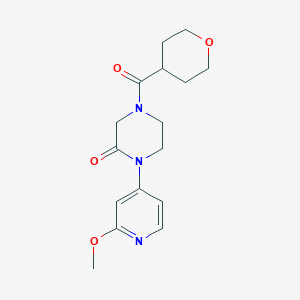![molecular formula C22H26FN7O2 B2959325 6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919019-46-8](/img/structure/B2959325.png)
6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The fluorophenyl group attached to the piperazine ring could potentially contribute to the compound’s pharmacological activity . The compound also contains an imidazole ring, which is a key component of many biologically active molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring is known to undergo reactions with acids and bases, and the imidazole ring can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity
- Compounds similar to the chemical have been synthesized and evaluated for their affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. This research, particularly focusing on derivatives like 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, suggests potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Antagonist Activity in Serotonin and Dopamine Receptors
- Research has been conducted on bicyclic derivatives with structures similar to the query compound for their activity as antagonists in serotonin (5-HT2) and alpha 1 receptors. These compounds, including those with fluorophenylpiperazine groups, have shown potential in modulating central serotonin receptor activity (Watanabe et al., 1992).
ABCB1 Efflux Pump Inhibitory Action
- Studies on imidazolidin-2,4-dione derivatives, including those with fluorophenylpiperazine, indicate a potent inhibitory action on the ABCB1 pump, which is significant for cancer therapy, especially in multidrug resistance cells. These compounds also demonstrated notable cytotoxic and antiproliferative properties (Żesławska et al., 2019).
Antimicrobial and Antifungal Activities
- Certain derivatives have been created and evaluated for their antimicrobial and antifungal activities. This includes compounds with piperazine derivatives showing effectiveness against various microbial strains (Başoğlu et al., 2013).
Antidepressant-like Activity and Safety Profile
- Studies on compounds structurally related to the query compound as 5-HT1A receptor partial agonists have revealed antidepressant-like activity and safety profiles. These studies are critical in understanding the therapeutic potential of such compounds in treating depression (Partyka et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these transporters and inhibits their function. The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts these pathways and their downstream effects.
Pharmacokinetics
The compound’s interaction with ents suggests it may have good cell permeability
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, leading to various cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O2/c1-15-14-30-18-19(25(2)22(32)26(3)20(18)31)24-21(30)29(15)13-10-27-8-11-28(12-9-27)17-7-5-4-6-16(17)23/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJHFLVTBRJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=CC=C5F)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2959248.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)

![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)
![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)


